A Technical Guide to the Molecular Architecture of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA
A Technical Guide to the Molecular Architecture of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth examination of the molecular structure and biochemical context of 2'-(5-triphosphoribosyl)-3'-dephospho-Coenzyme A, a crucial biosynthetic precursor for a unique class of enzyme prosthetic groups. We will dissect its constituent components, illuminate the key chemical linkages that define its architecture, and place it within its metabolic pathway. This guide details the enzymatic synthesis of the molecule and its subsequent conversion into the functional prosthetic group found in enzymes such as malonate decarboxylase and citrate lyase. Methodologies for its in vitro synthesis and analysis are also presented to provide a practical framework for researchers in the field.
Introduction: A Novel Precursor in Coenzyme A Metabolism
Coenzyme A (CoA) is a ubiquitous and essential cofactor in all domains of life, central to fatty acid metabolism and the Krebs cycle. While the canonical structure of CoA is well-understood, several derivatives play specialized roles. Among these is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA , an adenosine 5'-phosphate derivative that serves as the direct precursor to the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group.[1][2] This prosthetic group is covalently attached to the acyl carrier protein (ACP) subunits of vital enzymes, including the malonate decarboxylase of Klebsiella pneumoniae and the citrate lyase found in various bacteria.[1][2][3]
The structure is notable for two key features that distinguish it from standard CoA: the absence of a phosphate group at the 3' position of the adenosine ribose and, most significantly, the addition of a triphosphoribosyl moiety at the 2' position.[4][5][6][7] Understanding this unique architecture is fundamental to elucidating the mechanism of enzyme modification and developing probes or inhibitors for these metabolic pathways.
Detailed Molecular Architecture
The structure of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA can be deconstructed into three primary domains: the 3'-dephospho-adenosine core, the pantetheine arm, and the defining 2'-triphosphoribosyl moiety.
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3'-Dephospho-Adenosine Core : This is the foundational scaffold of the molecule. It consists of an adenine base linked to a ribose sugar, which is in turn connected to a pyrophosphate bridge. Unlike canonical Coenzyme A, the hydroxyl group at the 3' position of this ribose is not phosphorylated.
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Pantetheine Arm : Linked to the pyrophosphate bridge is the pantetheine arm, composed of pantoic acid and β-alanine, terminating in a reactive thiol group derived from cysteamine. This thiol group is the functional site for binding acyl groups in many metabolic reactions, though in this precursor molecule, it is unoccupied.
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2'-(5-triphosphoribosyl) Moiety : This is the most distinctive feature of the molecule. A second ribose molecule is attached to the 2' hydroxyl group of the adenosine ribose. This bond is a novel α(1''→2') glycosidic linkage .[1][3] This second ribose is further modified at its 5'' position with a terminal triphosphate group.
The complete chemical formula for this molecule is C₂₆H₄₆N₇O₂₆P₅S.[5]
Caption: Biosynthetic pathway for Holo-Acyl Carrier Protein formation.
Physicochemical Properties and Identification
The identity of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA has been confirmed through mass spectrometry and enzymatic analysis. [1]Its purification and identification typically involve reversed-phase high-performance liquid chromatography (HPLC). [3]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₄₆N₇O₂₆P₅S | [5] |
| Molecular Weight | 1059.6 g/mol | [5][7] |
| ChEBI ID | CHEBI:11392 | [4][5] |
| PubChem CID | 71464469 | [5]|
Illustrative Protocol: In Vitro Synthesis and Purification
This protocol provides a generalized workflow for the enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA for research applications, based on published methodologies. [3] Objective: To synthesize and purify 2'-(5-triphosphoribosyl)-3'-dephospho-CoA using recombinant MdcB enzyme.
Materials:
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Purified recombinant MdcB (ATP:dephospho-CoA 5'-triphosphoribosyl transferase)
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3'-Dephospho-Coenzyme A sodium salt
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Adenosine 5'-triphosphate (ATP) disodium salt
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Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
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Quenching Solution: 1 M Perchloric Acid
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Neutralization Solution: 3 M K₂CO₃
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HPLC system with a C18 reversed-phase column
Methodology:
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Reaction Assembly:
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In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume, add:
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50 µL of 2x Reaction Buffer
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10 µL of 10 mM 3'-Dephospho-CoA
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10 µL of 10 mM ATP
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5 µL of purified MdcB enzyme (e.g., at 1 mg/mL)
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25 µL of nuclease-free water
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-
-
Incubation:
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Incubate the reaction mixture at 37°C for 2 hours. Monitor the reaction progress by taking time points (e.g., 0, 30, 60, 120 min) and analyzing via HPLC if desired.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of 1 M perchloric acid.
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Incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization and Sample Preparation:
-
Carefully transfer the supernatant to a new tube.
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Neutralize the sample by adding 3 M K₂CO₃ dropwise until the pH is approximately 7.0.
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Centrifuge to remove the KClO₄ precipitate.
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Filter the supernatant through a 0.22 µm syringe filter.
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-
Purification and Analysis:
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Inject the filtered sample onto a C18 HPLC column.
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Elute the product using a gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate).
-
Monitor the elution profile at 260 nm. The precursor molecule will elute as a distinct peak. [3] * Collect the corresponding fractions and confirm the product identity and purity using mass spectrometry.
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Conclusion and Future Directions
2'-(5-triphosphoribosyl)-3'-dephospho-CoA represents a fascinating branch of coenzyme A metabolism, highlighting nature's ingenuity in creating specialized molecules for complex catalytic tasks. Its unique α(1''→2') glycosidic bond and role as a committed precursor make its biosynthetic enzymes, MdcB/CitG and MdcG, attractive targets for further study.
Future research may focus on:
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Inhibitor Development: Designing specific inhibitors against the transferase enzymes could serve as novel antimicrobial agents, targeting bacteria that rely on citrate or malonate fermentation pathways.
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Structural Biology: Elucidating the crystal structures of MdcB and MdcG in complex with their substrates would provide invaluable insights into their catalytic mechanisms.
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Broader Biological Roles: Investigating other organisms and metabolic pathways may reveal a wider distribution and function for this unique CoA derivative beyond the currently known enzyme systems.
References
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Hopp, D., et al. (2002). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 41(46), 13714-13722. [Link]
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Schneider, K., et al. (2000). Biosynthesis of the Prosthetic Group of Citrate Lyase. Biochemistry, 39(31), 9438–9450. [Link]
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Schneider, K., et al. (2002). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. European Journal of Biochemistry, 269(21), 5274-5282. [Link]
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EMBL-EBI. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (CHEBI:11392). ChEBI. [Link]
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National Center for Biotechnology Information. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Triphosphoribosyl-dephospho-CoA synthase. [Link]
-
Human Metabolome Database. (n.d.). Dephospho-CoA (HMDB0001373). [Link]
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Wikipedia. (n.d.). Dephospho-CoA kinase. [Link]
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